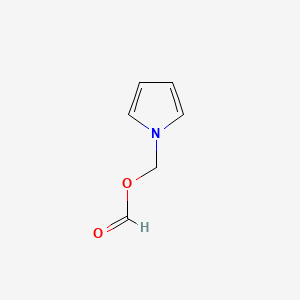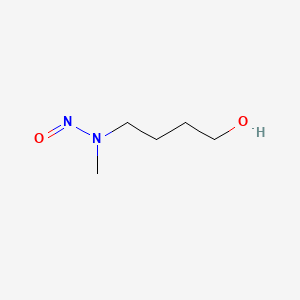
N-Methyl-N-(4-hydroxybutyl)nitrosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the chemical formula C5H12N2O2. It is known for its role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by the presence of a nitroso group attached to a methyl and a 4-hydroxybutyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of N-methyl-N-(4-hydroxybutyl)amine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve N-methyl-N-(4-hydroxybutyl)amine in an aqueous solution.
- Add hydrochloric acid to the solution to create an acidic environment.
- Slowly add sodium nitrite to the mixture while maintaining a low temperature to control the reaction rate.
- The nitrosation reaction occurs, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-N-(4-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the field of carcinogenesis. It serves as a model compound for studying the mechanisms of cancer development, especially bladder cancer. The compound is used to induce tumors in laboratory animals, providing insights into the genetic and molecular changes associated with cancer progression .
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(4-hydroxybutyl)nitrosamine involves its metabolic activation to form reactive intermediates that can interact with DNA. These interactions lead to mutations and other genetic alterations, contributing to carcinogenesis. The compound primarily targets the bladder urothelium, where it induces high-grade, invasive cancers .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine compound used in bladder cancer research.
N-Nitrosodimethylamine: A well-known nitrosamine with carcinogenic properties.
Uniqueness
N-Methyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure and the ability to induce bladder-specific tumors. Its use in research provides valuable insights into the mechanisms of bladder carcinogenesis, making it a crucial tool in cancer studies .
Propiedades
Número CAS |
51938-16-0 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
N-(4-hydroxybutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-7(6-9)4-2-3-5-8/h8H,2-5H2,1H3 |
Clave InChI |
QYWUTOQYPOONLE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



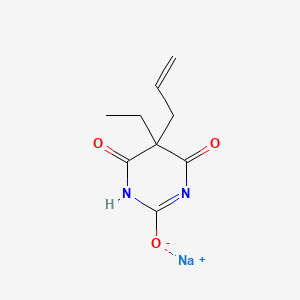
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
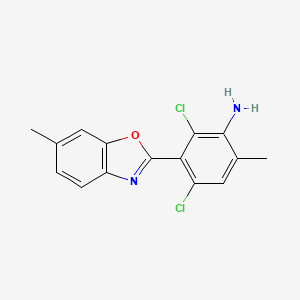
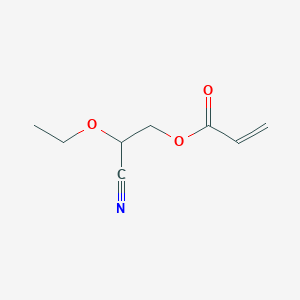
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
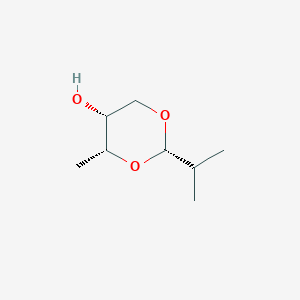
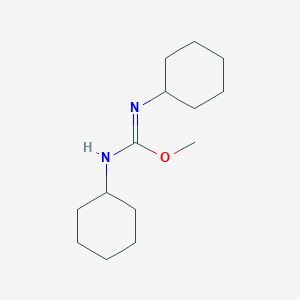
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
